3-(1H-benzo[d]imidazol-2-yl)-N-(4-chlorobenzyl)azetidine-1-carboxamide
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Overview
Description
3-(1H-benzo[d]imidazol-2-yl)-N-(4-chlorobenzyl)azetidine-1-carboxamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound features a benzimidazole moiety, which is known for its biological activity, and an azetidine ring, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a protein that is crucial for the formation of the microtubule network within cells . This network is essential for various cellular processes, including cell division and intracellular transport .
Mode of Action
The compound interacts with its target by inhibiting tubulin polymerization , effectively preventing the formation of microtubules . This disruption in microtubule assembly can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The inhibition of tubulin polymerization affects the mitotic spindle formation , a critical component of the cell division process . This disruption can lead to cell cycle arrest at the G2/M phase, preventing the cell from dividing . Additionally, the compound may induce apoptosis by increasing the generation of reactive oxygen species (ROS) and altering the mitochondrial membrane potential .
Result of Action
The compound has shown considerable cytotoxicity against various human cancer cell lines, including prostate (DU-145), lung (A549), and cervical (HeLa) cells . Its action results in the inhibition of cell proliferation and the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzo[d]imidazol-2-yl)-N-(4-chlorobenzyl)azetidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes the formation of the benzimidazole core, followed by the introduction of the azetidine ring and the chlorobenzyl group. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzo[d]imidazol-2-yl)-N-(4-chlorobenzyl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the azetidine ring or the benzimidazole core, leading to different reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety may yield benzimidazole oxides, while nucleophilic substitution of the chlorobenzyl group can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including antitumor and antimicrobial activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Known for its antitumor activity.
3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine: A potent Syk inhibitor.
3-(3H-imidazo[4,5-b]pyridin-2-yl)-1H-indol-5-yl(3,4,5-trimethoxyphenyl)methanone: Evaluated for antiproliferative activity.
Uniqueness
3-(1H-benzo[d]imidazol-2-yl)-N-(4-chlorobenzyl)azetidine-1-carboxamide stands out due to its unique combination of a benzimidazole core and an azetidine ring, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-[(4-chlorophenyl)methyl]azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c19-14-7-5-12(6-8-14)9-20-18(24)23-10-13(11-23)17-21-15-3-1-2-4-16(15)22-17/h1-8,13H,9-11H2,(H,20,24)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZUFAFIGDBSMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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